(s)-1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
Overview
Description
(s)-1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (s)-1-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is the functional groups in organic compounds . The compound acts as a protecting group, which is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Mode of Action
The compound interacts with its targets by introducing the tert-butoxycarbonyl group into a variety of organic compounds . This interaction results in the protection of the functional groups in the organic compounds, allowing for chemoselective reactions .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of organic compounds. It plays a crucial role in the biosynthetic and biodegradation pathways of these compounds . The introduction of the tert-butoxycarbonyl group into the organic compounds can influence the course of these pathways, leading to the production of specific products .
Pharmacokinetics
The compound’s ability to undergo high-temperature deprotection in a phosphonium ionic liquid suggests that it may have high thermal stability
Result of Action
The introduction of the tert-butoxycarbonyl group into organic compounds results in the protection of functional groups, allowing for chemoselective reactions . This can lead to the synthesis of specific products in the biochemical pathways of these compounds .
Action Environment
The action of the compound can be influenced by environmental factors such as temperature and the presence of certain chemicals. For instance, the compound has been shown to undergo rapid and effective deprotection at high temperatures using a thermally stable ionic liquid .
Properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-11-7-5-4-6-10(11)8-9-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYOAZMYTIAOTI-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CCC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654185 | |
Record name | (2S)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187933-14-7 | |
Record name | 1-(1,1-Dimethylethyl) (2S)-3,4-dihydro-1,2(2H)-quinolinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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